molecular formula C8H18N2O2S B1454238 N-propylpiperidine-1-sulfonamide CAS No. 1094460-18-0

N-propylpiperidine-1-sulfonamide

Cat. No.: B1454238
CAS No.: 1094460-18-0
M. Wt: 206.31 g/mol
InChI Key: DKCJBARFRSQUCT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonamide-Based Therapeutics

The journey of sulfonamide-based therapeutics began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. ajchem-b.comajchem-b.com This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, unveiled a new era in the fight against bacterial infections, predating the widespread use of penicillin. ajchem-b.com Initially developed from coal-tar dyes, researchers at Bayer AG found that these compounds could selectively target and inhibit harmful bacteria within the body. ajchem-b.com

The active metabolite of Prontosil, sulfanilamide (B372717), was found to be a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. youtube.com This mechanism rendered the bacteria unable to multiply, allowing the host's immune system to clear the infection.

The initial success of sulfonamides spurred the development of a vast array of derivatives with improved efficacy, broader spectrum of activity, and better pharmacological profiles. youtube.com Beyond their antibacterial applications, the sulfonamide functional group has been incorporated into a diverse range of therapeutics, including diuretics, hypoglycemic agents, and anticonvulsants. ajchem-b.comajchem-b.com More recently, sulfonamide derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents, demonstrating the enduring versatility of this chemical scaffold in drug discovery. ajchem-b.comajchem-b.com

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids. Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for constructing complex three-dimensional molecules that can effectively interact with biological targets.

The incorporation of a piperidine ring can influence a molecule's lipophilicity, polarity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The conformational rigidity of the piperidine ring can also help to pre-organize the molecule for optimal binding to a receptor or enzyme active site, thereby enhancing its potency and selectivity.

Piperidine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including but not limited to:

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics feature a piperidine core.

Infectious Diseases: Piperidine-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.

Oncology: The piperidine scaffold is present in several anticancer drugs.

The continued exploration of piperidine-based compounds in drug discovery highlights their importance as a privileged structure in medicinal chemistry.

Rationale for Investigating N-Propylpiperidine-1-sulfonamide as a Core Structure

The investigation of this compound as a core chemical structure is predicated on the synergistic potential of its two key components. The sulfonamide group offers a well-established pharmacophore with a proven track record in a multitude of therapeutic applications. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in drug design. nih.govrsc.org

The piperidine ring provides a robust and tunable scaffold. The N-propyl group attached to the sulfonamide nitrogen introduces a degree of lipophilicity that can influence the molecule's ability to cross biological membranes. The specific combination of the N-propyl group and the piperidine ring can lead to a unique conformational preference and interaction profile with biological targets.

The rationale for investigating this specific structure lies in the systematic exploration of chemical space around the piperidine sulfonamide core. By varying the substituent on the sulfonamide nitrogen (in this case, a propyl group), researchers can fine-tune the molecule's properties to optimize its biological activity for a specific therapeutic target. The study of this compound can therefore contribute to a deeper understanding of the structure-activity relationships (SAR) within this class of compounds.

Overview of Current Research Trends on this compound and its Analogues

While specific, in-depth research focused solely on this compound is limited in publicly available literature, the broader class of piperidine sulfonamide derivatives is an active area of investigation. Current research trends for these analogs span several therapeutic areas:

Anticancer Agents: Many studies are focused on designing piperidine sulfonamide derivatives as inhibitors of various enzymes implicated in cancer progression, such as carbonic anhydrases and protein kinases. ajchem-b.com The goal is to develop selective inhibitors that can target tumor cells while minimizing toxicity to healthy tissues.

Antibacterial and Antifungal Agents: With the rise of antimicrobial resistance, there is a continuous need for new antibacterial and antifungal agents. Researchers are exploring novel piperidine sulfonamide structures to identify compounds with potent activity against resistant strains of bacteria and fungi.

Neurological Disorders: The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of drugs targeting the central nervous system. Research is ongoing to discover piperidine sulfonamide derivatives with potential applications in treating conditions like Alzheimer's disease, epilepsy, and neuropathic pain.

Antidiabetic Agents: Some piperidine and pyrrolidine (B122466) sulfonamide derivatives have been investigated for their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

The research on this compound itself appears to be at a more foundational stage, likely as a building block or a reference compound in larger chemical libraries for high-throughput screening. Its commercial availability from several chemical suppliers suggests its use as a starting material for the synthesis of more complex derivatives. vulcanchem.comsigmaaldrich.com Future research will likely involve the synthesis and biological evaluation of a wider range of N-substituted piperidine-1-sulfonamides to build a comprehensive understanding of their therapeutic potential.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number1094460-18-0
Molecular FormulaC₈H₁₈N₂O₂S
Molecular Weight206.31 g/mol
Predicted LogP1.8
Predicted Hydrogen Bond Donors1
Predicted Hydrogen Bond Acceptors3
Predicted Rotatable Bond Count3

Note: The physicochemical properties listed are predicted values from computational models.

Properties

IUPAC Name

N-propylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCJBARFRSQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Propylpiperidine 1 Sulfonamide and Its Derivatives

General Synthetic Routes for Piperidine-1-sulfonamides

The foundational synthesis of piperidine-1-sulfonamides can be achieved through several reliable and well-established routes. These methods focus on either forming the sulfonamide bond on a pre-existing piperidine (B6355638) ring or constructing the piperidine ring with the sulfonamide moiety already incorporated.

N-Sulfonation of Piperidine Derivatives

The most direct method for the synthesis of piperidine-1-sulfonamides is the N-sulfonation of a corresponding piperidine derivative. This reaction involves the formation of a nitrogen-sulfur bond by reacting the secondary amine of the piperidine ring with a suitable sulfonating agent.

The general procedure typically involves dissolving the piperidine derivative in a suitable solvent, such as dichloromethane, and adding a sulfonyl chloride in the presence of a base like triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction. Many piperidine derivatives containing sulfonamide units have been synthesized using this approach mdpi.comnih.gov.

Table 1: N-Sulfonation of Piperidine Derivatives

Piperidine DerivativeSulfonating AgentBaseSolventKey FindingsReference
PiperidineBenzenesulfonyl chlorideTriethylamineDichloromethaneStandard method for creating N-aryl-sulfonyl piperidines. mdpi.com
4-Benzylpiperidine3-Iodobenzylsulfonyl chlorideNot specifiedNot specifiedSuccessful synthesis of a series of arylalkylsulfonyl piperidine derivatives. nih.gov nih.gov
Various PiperidinesVarious Aryl/Alkyl Sulfonyl ChloridesPyridine or TriethylamineVarious (DCM, THF, etc.)A versatile and widely applicable method for generating diverse piperidine-1-sulfonamides. mdpi.comnih.gov

Ring-Closing Synthesis of Piperidine Cores with Sulfonamide Functionality

An alternative to direct sulfonation is the construction of the piperidine ring from an acyclic precursor that already contains the sulfonamide group. This approach is particularly useful for creating highly substituted or complex piperidine structures. Several intramolecular cyclization strategies have been developed for this purpose nih.gov.

One prominent method is Ring-Closing Metathesis (RCM) , which has proven effective for synthesizing unsaturated nitrogen heterocycles nih.gov. This reaction utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a cyclic alkene from a diene precursor. For the synthesis of piperidine-1-sulfonamide derivatives, an acyclic N-sulfonylated diamine with terminal alkenes can undergo RCM to form a tetrahydropyridine-1-sulfonamide, which can then be reduced to the corresponding piperidine. The electron-withdrawing nature of the sulfonamide group can influence the efficiency of the RCM reaction nih.govdrughunter.com.

Another approach involves the intramolecular cyclization of N-sulfonyliminium ions . These reactive intermediates can be generated from acyclic sulfonamides and subsequently undergo cyclization to form the piperidine scaffold acs.org.

Table 2: Comparison of Ring-Closing Strategies

MethodPrecursorCatalyst/ReagentKey FeaturesReference
Ring-Closing Metathesis (RCM)N-sulfonylated dieneGrubbs or Hoveyda-Grubbs catalystForms an unsaturated piperidine (tetrahydropyridine) ring that requires subsequent reduction. Effective for complex structures. nih.govresearchgate.net nih.govresearchgate.net
N-Sulfonyliminium Ion CyclizationAcyclic sulfonamide with an internal nucleophileLewis or Brønsted acidForms the piperidine ring through intramolecular attack on the iminium ion. acs.org acs.org
Reductive AminationDicarbonyl compound and a primary amineReducing agent (e.g., NaBH(OAc)₃)A versatile method for constructing the piperidine ring from linear precursors. chemrxiv.org

Strategic Incorporation of N-Propyl Moiety

To synthesize the specific compound N-propylpiperidine-1-sulfonamide, the N-propyl group can be introduced at different stages of the synthesis.

Alkylation of Piperidine Prior to Sulfonation : The most straightforward strategy involves the N-alkylation of piperidine with a propyl halide (e.g., propyl bromide) to form N-propylpiperidine. This tertiary amine can then be N-sulfonated as described in section 2.1.1. However, the direct sulfonation of tertiary amines is not a standard procedure. A more common route would be to start with piperidine, perform the N-sulfonation first to get piperidine-1-sulfonamide, and then alkylate the sulfonamide nitrogen.

Alkylation of Piperidine-1-sulfonamide : A pre-formed piperidine-1-sulfonamide can be N-alkylated with a propylating agent. The sulfonamide proton is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion, which then reacts with a propyl halide.

Use of N-Propylamine in Ring-Closing Reactions : In synthetic routes that build the piperidine ring, N-propylamine can be used as the nitrogen source. For example, a precursor for an intramolecular reductive amination could be constructed using N-propylamine, thereby incorporating the propyl group from the start of the ring-forming sequence.

Advanced Synthetic Approaches to this compound Analogues

For the development of novel derivatives and analogues of this compound, more advanced synthetic strategies are required to control selectivity and introduce chirality.

Chemo- and Regioselective Functionalization

The selective functionalization of the this compound scaffold is crucial for creating diverse analogues. This involves introducing substituents at specific positions of the piperidine ring without affecting other functional groups.

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidines. The regioselectivity of these reactions can be controlled by the choice of both the catalyst and the nitrogen-protecting group (in this case, the N-sulfonyl group) nih.gov. For instance, by selecting the appropriate dirhodium catalyst, it is possible to direct the functionalization to the C2, C3, or C4 positions of the piperidine ring nih.gov. While the sulfonamide itself can act as a directing group, other N-acyl or N-Boc groups are often used to achieve high selectivity, after which the desired sulfonamide can be installed.

Another strategy involves the deprotonation of the piperidine ring at a specific position followed by reaction with an electrophile. The regioselectivity of deprotonation can be influenced by adjacent substituents or by using directed metalation groups whiterose.ac.uk.

Table 3: Regioselective Functionalization Strategies

PositionMethodReagents/CatalystKey FeaturesReference
C2Rhodium-catalyzed C-H InsertionRh₂(R-TPPTTL)₄ with N-brosyl-piperidineHighly diastereoselective functionalization at the C2 position. nih.gov nih.gov
C4Rhodium-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidinesDirects functionalization to the C4 position. nih.gov nih.gov
C3Cyclopropanation/Ring-OpeningAsymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring opening.An indirect but effective method for C3 functionalization. nih.gov nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral derivatives is of high importance. This can be achieved through various asymmetric synthesis strategies.

Catalytic Asymmetric Methods : Transition metal catalysis is a powerful tool for stereoselective synthesis. For example, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the chiral piperidine snnu.edu.cn. Asymmetric hydrogenation of substituted pyridines or tetrahydropyridines using chiral iridium, rhodium, or ruthenium catalysts is another common approach to access enantiomerically enriched piperidines nih.govnih.gov.

Substrate-Controlled Synthesis : Chirality can be introduced from the starting materials. An aza-Achmatowicz oxidation of a chiral furyl benzenesulfonamide (B165840), followed by conjugate addition and reaction with nucleophiles, allows for the stereoselective synthesis of 2,5,6-trisubstituted piperidines. In this case, the steric bulk of the N-tosyl group directs the attack of incoming nucleophiles, controlling the stereochemical outcome acs.org.

Chiral Auxiliaries : The use of a chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary can be removed. This approach has been successfully used in the asymmetric synthesis of various substituted piperidines researchgate.net.

Table 4: Stereoselective Synthetic Approaches

ApproachMethodExampleStereocontrolReference
Catalytic Asymmetric SynthesisAsymmetric HydrogenationHydrogenation of pyridinium salts with an Iridium(I) catalyst containing a P,N-ligand.Catalyst-controlled enantioselectivity. nih.gov nih.gov
Catalytic Asymmetric SynthesisAsymmetric Reductive Heck ReactionRh-catalyzed reaction of a pyridine derivative with an arylboronic acid.Leads to enantioenriched 3-substituted piperidines. snnu.edu.cn snnu.edu.cn
Substrate-Controlled SynthesisDiastereoselective Nucleophilic AdditionAddition of nucleophiles to an N-sulfonyliminium ion derived from a chiral pyridinone.The N-sulfonyl group provides steric hindrance (A¹,³-strain), directing the nucleophile. acs.org acs.org
Chiral AuxiliaryNAE CondensationNitroalkene/amine/enone (NAE) condensation using a commercially available chiral amine.Auxiliary-controlled diastereoselectivity, followed by removal of the auxiliary. researchgate.net researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound, several green strategies can be employed, focusing on alternative solvents, catalyst systems, and energy sources.

One of the primary considerations in green synthesis is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. rsc.org Traditional methods for sulfonamide synthesis often rely on chlorinated solvents or other hazardous organic solvents. Green alternatives include water, ethanol, glycerol, and Deep Eutectic Solvents (DES). rsc.orgresearchgate.net Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Syntheses performed in aqueous media often allow for simplified product isolation, sometimes requiring only filtration after pH adjustment. rsc.orgtandfonline.com

Catalyst-free reaction conditions represent another significant advancement in the green synthesis of sulfonamides. tandfonline.comresearchgate.net By avoiding catalysts, these methods reduce the potential for metal contamination of the final product and eliminate the need for catalyst removal steps, which can generate additional waste. Reactions can be driven by optimizing temperature and reaction time in eco-friendly solvents. tandfonline.com

When catalysts are necessary, the focus shifts to developing and utilizing environmentally friendly and recyclable catalysts. For instance, magnetic nanoparticles like CuFe2O4@SiO2 have been explored as recyclable catalysts for sulfonamide synthesis, offering easy separation from the reaction mixture via an external magnet. biolmolchem.com

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools for accelerating reaction rates, often leading to higher yields in shorter timeframes and at lower energy consumption compared to conventional heating methods. nih.gov These techniques can also enable solvent-free reactions, further enhancing the green credentials of the synthetic route. nih.gov Mechanosynthesis, or solvent-free synthesis via grinding or milling, presents another energy-efficient and waste-reducing alternative. rsc.org

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly improves process efficiency and reduces waste. nih.gov This approach minimizes the use of solvents for purification of intermediates and reduces material losses. For example, a one-pot process could involve the in situ formation of the sulfonyl chloride from a thiol followed by immediate reaction with N-propylpiperidine. rsc.orgresearchgate.net

The following table summarizes various green chemistry approaches that can be applied to the synthesis of sulfonamides, including this compound, with representative conditions and outcomes based on studies of analogous compounds.

Table 1: Application of Green Chemistry Principles to Sulfonamide Synthesis

Green Chemistry Principle Methodology Typical Reagents/Conditions Advantages Representative Yields
Use of Benign Solvents Aqueous Synthesis Sulfonyl chloride, amine, water, controlled pH rsc.org Avoids VOCs, simplifies workup Good to Excellent rsc.orgrsc.org
Deep Eutectic Solvents Thiol, oxidant, amine, Choline Chloride/Glycerol rsc.orgresearchgate.net Biodegradable, low toxicity solvent Good to Excellent rsc.orgresearchgate.net
Catalyst-Free Synthesis Thermal Reaction in Water Sulfonyl chloride, amine, water, vigorous stirring tandfonline.com No catalyst contamination, simple procedure High tandfonline.com
Energy Efficiency Microwave-Assisted Synthesis Amine, sulfonyl chloride, K2CO3, H2O nih.gov Rapid reaction times (minutes), high yields 38-85% nih.gov
Ultrasound-Assisted Synthesis Amine, sulfonyl chloride, K2CO3, H2O nih.gov Shorter reaction times (minutes), high yields 37-90% nih.gov
Waste Minimization One-Pot Synthesis Thiol, oxidant (e.g., NaDCC·2H2O), amine in a single vessel rsc.orgresearchgate.net Reduces intermediate isolation and purification steps, minimizes solvent waste Good to Excellent rsc.orgresearchgate.net
Mechanosynthesis (Solvent-Free) Solid disulfide, solid oxidant (e.g., NaOCl·5H2O), solid acid catalyst, amine rsc.org Eliminates bulk solvent use, reduces waste Not specified
Use of Recyclable Catalysts Nanocatalysis Sulfonyl chloride, amine, CuFe2O4@SiO2 nanocatalyst biolmolchem.com Catalyst can be recovered and reused, reducing waste and cost Not specified

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the broader goals of environmental stewardship in the chemical industry.

Pharmacological Spectrum and Biological Activities of N Propylpiperidine 1 Sulfonamide Analogues

Antimicrobial Efficacy

Analogues of N-propylpiperidine-1-sulfonamide have been the subject of numerous studies to evaluate their effectiveness against a range of microbial pathogens, including those affecting plants and humans.

Antibacterial Activity Against Phytopathogens and Human Pathogens

The core structure of piperidine-sulfonamide has been identified as a key pharmacophore in the development of new antibacterial agents. These compounds have shown considerable efficacy against both Gram-positive and Gram-negative bacteria.

Certain sulfonamide derivatives have demonstrated notable activity against Staphylococcus aureus. For instance, in a study investigating a series of α-tolylsulfonamides and their substituted N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives, one compound, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, emerged as a highly active agent against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 1.8 μg/mL. nih.gov Other related sulfonamides also showed inhibitory effects on S. aureus growth at concentrations ranging from 1.8 to 100 μg/mL. nih.gov The antibacterial action of these sulfonamides is thought to stem from their ability to mimic p-aminobenzoic acid (PABA), an essential growth factor for these bacteria. nih.gov

Further research on sulfonamide derivatives has shown their potential against clinical isolates of S. aureus. The MIC values for some of these compounds ranged from 32 to 512 μg/mL across 50 different isolates. nih.gov One particular compound, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid, was identified as the most potent antibacterial agent against S. aureus in this study. nih.gov

**Table 1: In Vitro Antibacterial Activity of Selected Sulfonamide Analogues Against *Staphylococcus aureus***

Compound Test Strain MIC (μg/mL)
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid S. aureus 1.8
Sulfonamide Derivative I S. aureus ATCC 29213 32
Sulfonamide Derivative II S. aureus ATCC 29213 64
Sulfonamide Derivative III S. aureus ATCC 29213 128

Data sourced from multiple studies. nih.govnih.gov

A novel series of sulfanilamide (B372717) derivatives incorporating a piperidine (B6355638) moiety has demonstrated significant potential as bactericides for managing plant bacterial diseases. nih.govnih.gov Many of these molecules displayed excellent in vitro antibacterial potency against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govnih.gov

Notably, compound C4 from this series exhibited outstanding inhibitory activity against Xoo, with a half-maximal effective concentration (EC50) of 2.02 µg/mL. This was significantly better than the commercial agricultural bactericides bismerthiazol (B1226852) (EC50 = 42.38 µg/mL) and thiodiazole copper (EC50 = 64.50 µg/mL). nih.govnih.gov The mechanism of action for compound C4 was found to involve interaction with dihydropteroate (B1496061) synthase and irreversible damage to the bacterial cell membrane. nih.govnih.gov The hydrophobic nature of the alkyl tail in these compounds is believed to contribute to their strong destructive effect on cell membrane integrity. nih.gov

Another compound from a related series, A8 , showed the best inhibitory activity against Xac, with an EC50 value of 4.74 µg/mL. nih.gov The structure-activity relationship analysis revealed that the presence of a benzene (B151609) ring was crucial for the biological activity of these compounds. nih.gov

Table 2: In Vitro Antibacterial Activity of Piperidine-Sulfonamide Analogues Against Phytopathogenic Bacteria

Compound Xanthomonas oryzae pv. oryzae (EC50 in µg/mL) Xanthomonas axonopodis pv. citri (EC50 in µg/mL)
A8 - 4.74
A10 2.65 -
C4 2.02 -
Bismerthiazol (Control) 42.38 110.54
Thiodiazole Copper (Control) 64.50 121.40

Data sourced from a 2023 study by MDPI. nih.gov

The challenge of multidrug resistance has led to the exploration of piperidine-sulfonamide analogues against resistant strains. While direct studies on this compound analogues against a wide range of multidrug-resistant (MDR) bacteria are limited, related structures have shown promise. For instance, piperazine-citral sulfonyl derivatives have been investigated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative, compound 5c , demonstrated a minimum inhibitory concentration (MIC) of 29 µM. nih.gov Although piperazine (B1678402) and piperidine are different six-membered heterocyclic rings, this finding suggests the potential of the broader class of cyclic amine sulfonamides in combating resistant pathogens.

Furthermore, a study on various sulfonamide derivatives revealed that some compounds exhibited antibacterial activity against MRSA isolates, with one compound showing a greater effect than the antibiotic oxacillin (B1211168) on 21 MRSA strains. nih.gov

Antifungal Activity Against Pathogenic Fungi (e.g., Alternaria solani, Fusarium solani)

While extensive research on the direct antifungal activity of this compound analogues is not widely available, studies on structurally related compounds provide some insights. For example, N-substituted phthalimides have been synthesized and evaluated for their in vitro antifungal activity against the phytopathogenic fungi Alternaria solani and Botrytis cinerea. nih.gov One of the most promising candidates against A. solani was 8-[4-(phthalimide-2-yl) butyloxy] quinoline, with an IC50 value of 10.85 μg/mL. nih.gov

Research into eugenol (B1671780) derivatives has also shown antifungal activity against Fusarium solani f. sp. piperis. researchgate.net Although these compounds are not direct analogues of this compound, the exploration of different chemical classes against these fungi highlights the ongoing search for effective antifungal agents. The antifungal susceptibility of Fusarium species is an area of active investigation, with studies aiming to correlate in vitro MIC values with in vivo efficacy. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

The search for new treatments for tuberculosis has led to the investigation of various chemical entities, including those with structural similarities to this compound. While specific studies on this compound analogues are not prominent in the available literature, related compounds have shown potential.

For example, a class of compounds known as PP derivatives, which are structurally distinct but represent novel antitubercular candidates, have demonstrated significant activity against clinically isolated MDR, extensively drug-resistant (XDR), and totally drug-resistant (TDR) strains of M. tuberculosis. The MIC values for these compounds were in the range of 0.2 to 6.3 μg/ml, which is lower than some first-line antitubercular drugs. nih.gov

Another area of research has focused on esters of pyrazinoic acid. n-propyl pyrazinoate has been shown to be active against pyrazinamide-resistant M. tuberculosis isolates. nih.gov The MICs of n-propyl pyrazinoate for M. tuberculosis are lower than those of pyrazinoic acid, suggesting that esterification can enhance antitubercular activity. nih.gov These findings, while not directly on this compound analogues, underscore the potential for discovering new antitubercular agents through the modification of existing scaffolds.

Central Nervous System (CNS) Modulatory Effects

Analogues of this compound have demonstrated a range of effects on the central nervous system, indicating their potential as modulators of mood, cognition, and neuronal excitability.

Anxiolytic-Like Activity

Certain arylsulfonamide derivatives of aryloxy(propyl)piperidine have been investigated for their potential to alleviate anxiety. One such analogue, PZ-1433, has shown significant anxiolytic-like effects in rodent models. In studies involving mice, PZ-1433 increased the number of punished crossings in the four-plate test and reduced the number of buried marbles in the marble-burying test, both indicative of an anxiolytic response. researchgate.netmdpi.com Furthermore, in a conditional anxiety paradigm in rats, the Vogel conflict drinking test, PZ-1433 led to a notable increase in the number of accepted shocks. mdpi.com However, it did not produce a significant effect in the elevated plus-maze test, a model of unconditional anxiety. mdpi.com The anxiolytic action of this analogue is thought to be mediated, at least in part, by its antagonism of serotonin (B10506) 5-HT7 receptors, with a possible contribution from the inhibition of the serotonin transporter. mdpi.com

Table 1: Anxiolytic-Like Activity of PZ-1433 in Rodent Models

Antidepressant Potential

The antidepressant potential of piperidine derivatives, including those with a sulfonamide moiety, has been a subject of investigation. The arylsulfonamide derivative PZ-1433, which exhibits anxiolytic-like properties, has also been identified as having a preclinical activity profile suitable for the treatment of depression. researchgate.netmdpi.com Studies on other novel piperidine derivatives have demonstrated antidepressant-like effects in animal models such as the tail suspension test and the modified forced swimming test. nih.gov For instance, certain compounds were found to reduce immobility time in these tests, an indicator of antidepressant activity. nih.govnih.gov The mechanisms underlying these effects appear to involve the monoaminergic and opioidergic systems. nih.gov Specifically, the antidepressant-like effects of some piperidine derivatives were reversed by pre-treatment with agents that deplete serotonin or catecholamines, suggesting an interaction with these neurotransmitter systems. nih.govnih.gov Furthermore, some piperamide (B1618075) derivatives containing piperidine have shown significant activity in the forced swim test and tail suspension test, with some compounds also inhibiting monoamine oxidase A and B (MAO-A and MAO-B). google.com

Pro-Cognitive Properties

Analogues of this compound have been explored for their potential to enhance cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's. Research has focused on hybrid compounds that combine a piperidine or piperazine moiety with an arylsulfonamide function. mdpi.com These hybrids have been designed as multi-target-directed ligands, aiming to simultaneously address different pathological aspects of Alzheimer's disease. mdpi.com

One area of investigation is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and learning. A series of sulfonamides bearing a piperidine nucleus were synthesized and screened for their inhibitory activity against these enzymes. researchgate.net The results indicated that unsubstituted molecules were more suitable as potential treatments for Alzheimer's disease compared to their N-ethyl substituted counterparts. researchgate.net

Another approach involves designing hybrids of donepezil, an established AChE inhibitor, with arylsulfonamides. Some of these hybrids have demonstrated excellent AChE inhibitory potency and the ability to prevent the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com Certain hybrid compounds also showed neuroprotective effects against Aβ-induced toxicity in cell cultures. mdpi.com Furthermore, a patent has been filed for piperazine derivatives containing a sulfonyl-aromatic group, which are reported to have nootropic (cognition-enhancing) activity and are suggested for the treatment of neurodegenerative pathologies.

Table 2: Pro-Cognitive Targets of Piperidine Sulfonamide Analogues

Anticonvulsant Efficacy

The sulfonamide functional group is present in several anticonvulsant drugs, and research has explored the anticonvulsant potential of various sulfonamide derivatives. While specific studies on this compound are not extensively detailed in the provided context, the broader class of compounds offers insights into their potential efficacy. Many commercialized agents containing a piperidine ring, such as the anticonvulsant ifenprodil, highlight the importance of this structural motif. nih.gov

The anticonvulsant properties of sulfonamides are often linked to the inhibition of carbonic anhydrase isozymes in the brain. nih.gov The development of new anticonvulsant compounds is driven by the need to address refractory epilepsies that are not well-managed by existing medications. nih.gov Research in this area includes the design of aromatic and heterocyclic sulfonamides. nih.gov Studies on analogues of known anticonvulsants, such as 4-amino-N-(1-phenylethyl)benzamide, have shown that structural modifications can significantly impact anticonvulsant activity. For example, hydride reduction of the amide carbonyl in this compound led to derivatives with a slightly lower ED50 against electroshock-induced convulsions.

Enzyme Inhibition and Target Engagement

Beyond their effects on the central nervous system, this compound analogues have been investigated for their ability to inhibit specific enzymes, a mechanism that underlies some of their therapeutic potential.

Carbonic Anhydrase (CA) Isozyme Inhibition Profile (e.g., CAI, CAII, CAIV, CAXII)

Analogues of this compound have been identified as potent inhibitors of human carbonic anhydrase (hCA) isozymes. nih.govnih.gov The sulfonamide group is a key pharmacophore that interacts with the zinc ion in the active site of these enzymes. mdpi.com By modifying the "tail" portion of the molecule, researchers have been able to achieve varying degrees of potency and selectivity against different CA isozymes. nih.gov

Specifically, benzenesulfonamide (B165840) derivatives incorporating a piperidine ring have been evaluated for their inhibitory activity against the cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.gov Some of these compounds have demonstrated low nanomolar inhibitory activity and selectivity for the cytosolic hCA II isoform and the cancer-related hCA IX and XII isoforms. nih.govnih.gov For instance, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown inhibitory constants (Kᵢ) in the sub-nanomolar range against hCA IX. nih.gov The inhibition mechanism of primary sulfonamides is typically noncompetitive, while N-methyl-substituted sulfonamides have been shown to be competitive inhibitors. nih.gov

The selective inhibition of tumor-associated CAs, particularly CA IX and XII, is a significant area of interest in cancer research. nih.govmdpi.com These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor progression and aggressiveness. nih.gov Therefore, the development of selective inhibitors based on the this compound scaffold holds promise for anticancer therapies. mdpi.com

Table 1: Carbonic Anhydrase Inhibition by this compound Analogues

Compound Type Target Isozymes Activity Selectivity Profile
Benzenesulfonamides with piperidine ring hCA I, II, IX, XII Low nanomolar inhibition Selective for hCA II, IX, and XII
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides hCA I, II, IX, XII Sub-nanomolar Kᵢ against hCA IX High selectivity for hCA IX
N-methyl-substituted sulfonamides Carbonic Anhydrase Competitive inhibition -
Primary sulfonamides Carbonic Anhydrase Noncompetitive inhibition -

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide. nih.gov Inhibition of FAAH leads to increased levels of these endogenous signaling molecules, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov Piperidine and piperazine-based compounds have been identified as a significant class of FAAH inhibitors. nih.govnih.gov

Specifically, cyclic piperidine/piperazine aryl ureas have been shown to be potent, irreversible inhibitors of FAAH. nih.govnih.gov These compounds act as substrates for FAAH, and their hydrolysis by the enzyme leads to the formation of a covalent adduct, thereby inactivating the enzyme. nih.govnih.gov Computational studies have revealed that the enzyme induces a distortion in the amide bond of these inhibitors, which facilitates the nucleophilic attack by a serine residue in the enzyme's active site, leading to covalent modification. nih.gov

While the search results focus on piperidine ureas, the underlying principle of utilizing the piperidine scaffold for FAAH inhibition is clearly established. The this compound structure shares the core piperidine ring, suggesting a potential starting point for the design of novel FAAH inhibitors, although direct data on sulfonamide-based analogues for FAAH inhibition is not provided.

Receptor Modulatory Activities

In addition to enzymatic inhibition, analogues of this compound have been investigated for their ability to modulate the activity of various cell surface receptors. These interactions can lead to a range of physiological effects by either mimicking or blocking the actions of endogenous ligands. The following subsections detail the known receptor modulatory activities of compounds containing the this compound scaffold or related structures.

Cannabinoid Receptor 1 (CB1) Antagonism

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is a key component of the endocannabinoid system and is primarily expressed in the central nervous system. nih.gov It is a target for the treatment of various conditions, including obesity and substance use disorders. nih.govmdpi.com Research has focused on developing peripherally restricted CB1 receptor antagonists to avoid the central nervous system side effects associated with earlier compounds like rimonabant. nih.gov

Compounds with a sulfonamide or sulfamide (B24259) group have been rationally designed as CB1 receptor antagonists with increased polar surface area, aiming for peripheral selectivity. nih.gov These compounds have shown activity at the CB1 receptor. nih.gov While the specific this compound was not detailed, the presence of both a piperidine ring and a sulfonamide group aligns with the structural features of this class of CB1 antagonists. The strategy involves designing molecules that can block the effects of endogenous cannabinoids at the CB1 receptor. mdpi.comnih.gov Neutral antagonists, which block the receptor without affecting its basal activity, are of particular interest as they may have a better side-effect profile than inverse agonists. mdpi.comnih.gov

Table 2: Receptor Modulatory Activities of this compound Analogues and Related Scaffolds

Receptor Target Activity Compound Features Therapeutic Rationale
Cannabinoid Receptor 1 (CB1) Antagonism Sulfonamide/sulfamide group, piperidine ring Obesity, Substance Use Disorders

Other Investigated Therapeutic Applications (e.g., Antiproliferative, Antiviral, Anti-inflammatory)

While the primary pharmacological activities of this compound analogues are centered on specific targets, the broader chemical scaffold of piperidine-sulfonamides has been explored for a variety of other potential therapeutic uses. Researchers have investigated analogues for their ability to combat cancer cell growth, viral infections, and inflammation, revealing a diverse range of biological activities.

Antiproliferative Activity

The sulfonamide group, often in conjunction with a piperidine ring, is a feature in several classes of compounds investigated for their anticancer properties. nih.gov These compounds are designed to interfere with the growth and proliferation of cancer cells.

One area of research has focused on creating hybrid molecules that combine the piperidine-sulfonamide scaffold with other pharmacologically active moieties. For instance, a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugates has been synthesized and evaluated for anticancer activity. tandfonline.com In this research, certain compounds demonstrated moderate antiproliferative effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. tandfonline.com The activity of these compounds is linked to their potential to inhibit cyclin-dependent kinase 8 (CDK8), a protein involved in gene regulation and cancer development. tandfonline.com

CompoundTarget Cell LinesActivityPotential Mechanism of Action
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugatesMCF-7 (Breast Cancer), HCT-116 (Colon Cancer)Moderate in vitro antiproliferative potency (MIC 25 µM for select compounds) tandfonline.comInhibition of Cyclin-Dependent Kinase 8 (CDK8) tandfonline.com

Antiviral Activity

The structural motif of sulfonamides incorporating a heterocyclic ring, such as piperidine, has been identified as a promising area for the development of antiviral agents. mdpi.com These compounds have been investigated for their ability to inhibit the replication of various viruses.

A review of heterocyclic sulfonamides highlights that piperidine-substituted sulfonamides have shown inhibitory activity against Marburg virus (MARV), a severe and often fatal hemorrhagic fever virus. mdpi.com The mechanism is thought to involve the inhibition of viral entry into host cells. mdpi.com While specific data on this compound is not detailed, the findings for related piperidine-sulfonamide structures underscore the potential of this chemical class in antiviral drug discovery. mdpi.com The versatility of the sulfonamide scaffold allows for the synthesis of a wide array of derivatives with the potential to act against different viral targets. mdpi.com

Compound ClassTarget VirusReported ActivityPotential Mechanism of Action
Piperidine-substituted sulfonamidesMarburg virus (MARV)Inhibition of viral entry mdpi.comInhibition of viral glycoproteins mdpi.com

Anti-inflammatory Activity

Piperidine and its derivatives have been associated with anti-inflammatory effects. nih.govgoogle.com In the context of sulfonamides, research has explored their potential to inhibit enzymes involved in the inflammatory cascade.

One study detailed the synthesis of N-alkyl-N-(piperidin-1-yl) benzenesulfonamides and their evaluation as inhibitors of lipoxygenase (LOX). researchgate.net The LOX enzymes are key players in the biosynthesis of leukotrienes, which are inflammatory mediators. Several of the synthesized compounds in this series exhibited promising inhibitory activity against LOX, suggesting a potential mechanism for anti-inflammatory effects. researchgate.net The parent compound, N-(piperidin-1-yl)benzenesulfonamide, served as the foundational structure for these analogues. researchgate.net

Compound SeriesTarget EnzymeObserved ActivityTherapeutic Relevance
N-alkyl-N-(piperidin-1-yl) benzenesulfonamidesLipoxygenase (LOX)Promising inhibitory activity for some analogues researchgate.netPotential as anti-inflammatory agents by inhibiting leukotriene synthesis researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N Propylpiperidine 1 Sulfonamide Derivatives

Elucidation of Key Pharmacophoric Features for Diverse Bioactivities

The biological activity of N-propylpiperidine-1-sulfonamide derivatives is rooted in the specific arrangement of their structural components, which form the key pharmacophoric features necessary for interaction with biological targets. The core structure consists of a piperidine (B6355638) ring, a sulfonamide functional group, and an N-propyl chain. vulcanchem.com The sulfonamide group (-SO₂NH-) is a well-established pharmacophore responsible for a wide array of biological activities. nih.govresearchgate.net

Sulfonamides are known to act as synthetic antimicrobial agents by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS). mdpi.com This enzyme is critical for the synthesis of folic acid in bacteria, an essential component for DNA production. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamide derivatives can block the metabolic pathway, leading to a bacteriostatic effect. mdpi.com Molecular docking studies have confirmed that novel sulfonamide derivatives can indeed target DHPS. nih.gov

The diverse bioactivities of these compounds extend beyond antibacterial action, with the general class of sulfonamides showing potential as diuretics, hypoglycemics, and antitumor agents. researchgate.net The piperidine ring provides a conformationally rigid scaffold, while the N-propyl group contributes to the molecule's lipophilicity, which can influence its absorption and distribution. vulcanchem.com The sulfonamide group itself is a key hydrogen bonding element, which is critical for binding to target enzymes. vulcanchem.comnih.gov The combination of the piperidine scaffold, the versatile sulfonamide linker, and various substituents allows for the fine-tuning of these molecules to achieve a range of biological effects. nih.gov

Positional and Substituent Effects on the Piperidine Ring System

Modifications to the piperidine ring of this compound have a significant impact on the compound's biological profile. The position and nature of substituents can alter the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for a target. rsc.org

Research on related sulfonamide derivatives containing a piperidine moiety has demonstrated that introducing substituents onto an associated aromatic ring can dramatically influence antibacterial potency. For example, in a series of benzenesulfonamide (B165840) derivatives, the position of a halogen substituent on the benzene (B151609) ring was critical. A halogen at the meta-position resulted in significantly higher antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) compared to ortho- or para-positions. nih.gov Specifically, the compound with a 3-fluoro substituent showed superior efficacy compared to its 2-fluoro and 4-fluoro counterparts. nih.gov

Furthermore, the addition of different functional groups to the piperidine ring itself can lead to a wide range of structural analogs with varied physicochemical properties and potential biological activities. vulcanchem.com Examples of such modifications include the introduction of an ethyl group at the 3-position or an amino or acetyl group at the 4-position of the piperidine ring. vulcanchem.comnih.gov These changes can influence the molecule's polarity, size, and ability to form additional interactions with a biological target.

The following table presents data on the antibacterial activity of several benzenesulfonamide derivatives, highlighting the effect of substituent position on the benzene ring.

Compound IDSubstituent on Benzene RingEC₅₀ against Xoo (µg/mL)EC₅₀ against Xac (µg/mL)
A₁ 2-Fluoro4.797.76
A₂ 3-Fluoro4.205.34
A₃ 4-Fluoro4.697.90
A₄ 2-Chloro3.515.28
A₅ 3-Chloro2.654.74
A₆ 4-Chloro3.445.16
Data sourced from a study on novel sulfonamide derivatives containing a piperidine moiety. nih.gov

Impact of Modifications on the Sulfonamide Functional Group

The sulfonamide functional group (-SO₂NHR) is central to the activity of this class of compounds and is a primary site for chemical modification. vulcanchem.comnih.gov The two hydrogen bond acceptors (the oxygen atoms) and one hydrogen bond donor (the nitrogen atom) within the sulfonamide moiety are crucial for establishing interactions with target proteins. vulcanchem.comnih.gov

Modifying the substituent attached to the sulfonamide nitrogen (the 'R' group) can profoundly alter the compound's activity. In the parent compound, this is a propyl group. However, replacing or derivatizing this group is a common strategy in medicinal chemistry. For instance, attaching aromatic or heterocyclic rings to the sulfonamide nitrogen is a frequent modification. nih.gov

Studies on a broad range of sulfonamides have shown that the nature of the moiety attached to the sulfonamide group dictates the specific biological target and potency. nih.gov For example, the synthesis of hybrid molecules combining a sulfonamide with other pharmacologically active structures, like trimetazidine, aims to create agents with multifaceted therapeutic effects. mdpi.com The antibacterial efficacy of sulfonamides is directly tied to the structural similarity of the entire molecule to PABA, allowing it to act as a competitive inhibitor of DHPS. nih.gov Therefore, modifications to the sulfonamide group must preserve this essential pharmacophoric feature to retain antibacterial action.

Role of N-Propyl Chain and its Potential Derivatizations

The N-propyl chain in this compound plays a significant role in defining the molecule's physicochemical properties, particularly its lipophilicity. vulcanchem.com Lipophilicity is a critical factor that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The length and nature of such alkyl chains can be optimized to enhance biological activity.

Research has shown that designing sulfonamide derivatives with medium-length alkyl chains can be a successful strategy for discovering highly effective antibacterial agents. nih.gov This suggests that the propyl group in this compound may be near an optimal length for certain activities.

Potential derivatizations of the N-propyl chain could include:

Chain length modification: Exploring the effects of shorter (ethyl, methyl) or longer (butyl, pentyl) alkyl chains could fine-tune the lipophilicity and potentially improve cell membrane permeability or target engagement.

Introduction of functional groups: Incorporating polar groups (e.g., hydroxyl, amino) or non-polar branches onto the propyl chain could alter solubility and create new interaction points with a biological target.

Cyclization: The propyl chain could be replaced with a small cycloalkyl group (e.g., cyclopropyl) to introduce conformational rigidity.

Studies on other classes of sulfonamides have indicated that derivatives bearing an aliphatic side chain can exhibit increased cytotoxicity compared to those with aromatic rings, highlighting the importance of the nature of the substituent on the sulfonamide nitrogen. nih.gov

Stereochemical Influences on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. unimi.it Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. unimi.itnih.gov

While this compound itself is not chiral, the introduction of substituents on the piperidine ring can create stereocenters. For example, a substituent at the 3- or 4-position would render the molecule chiral. In such cases, the different stereoisomers (enantiomers or diastereomers) would likely display varying levels of biological potency and selectivity. nih.gov

The differential activity arises because only one isomer may fit correctly into the binding site of a target protein, analogous to a key fitting into a lock. This stereospecificity can affect not only target binding but also the drug's uptake by cells, which can be mediated by stereoselective transport systems. unimi.it Therefore, for any substituted derivative of this compound that is chiral, the separation and individual testing of its stereoisomers would be a critical step in its development as a therapeutic agent. unimi.itnih.gov

Mechanistic Insights into the Action of N Propylpiperidine 1 Sulfonamide Analogues

Molecular and Cellular Mechanisms of Antimicrobial Action

Interference with Bacterial Folic Acid Metabolism

A primary and well-documented mechanism of action for many sulfonamide-based antimicrobials is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, making its disruption detrimental to bacterial survival.

N-propylpiperidine-1-sulfonamide analogues, owing to their structural similarity to the natural substrate of DHPS, p-aminobenzoic acid (PABA), are proposed to act as competitive inhibitors. By binding to the active site of DHPS, these analogues prevent the synthesis of dihydropteroate, a precursor to folic acid. This inhibition effectively halts bacterial growth and replication. The presence of the N-propylpiperidine moiety can influence the binding affinity and selectivity of the compound for the bacterial enzyme over its mammalian counterpart, a crucial factor for therapeutic utility.

Disruption of Cell Membrane Integrity and Permeability

Beyond their classical role as metabolic inhibitors, certain sulfonamide derivatives have been shown to exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane. This mechanism is particularly relevant for compounds possessing lipophilic characteristics, which can be conferred by substituents such as the N-propylpiperidine group.

These analogues are thought to intercalate into the lipid bilayer of the bacterial membrane, leading to a disruption of its structure and function. This can result in increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. The specific interactions between the sulfonamide analogue and membrane components are governed by a combination of hydrophobic, electrostatic, and hydrogen bonding forces.

Enzyme-Ligand Binding Kinetics and Thermodynamics

Kinetic studies typically focus on determining the inhibition constant (Ki), which quantifies the potency of an inhibitor. A lower Ki value indicates a stronger binding affinity. Thermodynamic analysis, on the other hand, provides insight into the forces driving the binding event, such as changes in enthalpy (ΔH) and entropy (ΔS). A favorable binding process is characterized by a negative Gibbs free energy change (ΔG). For many sulfonamides, the binding to DHPS is an enthalpically driven process, indicating the formation of strong hydrogen bonds and van der Waals interactions within the active site.

Table 1: Illustrative Enzyme-Ligand Binding Parameters for a Hypothetical this compound Analogue against a Bacterial DHPS

ParameterValueSignificance
Inhibition Constant (Ki)0.5 µMHigh potency inhibitor
Gibbs Free Energy (ΔG)-8.7 kcal/molSpontaneous and favorable binding
Enthalpy (ΔH)-6.2 kcal/molBinding is driven by favorable bond formations
Entropy (ΔS)8.4 cal/mol·KIndicates some conformational changes upon binding

Note: The data in this table is illustrative and based on typical values observed for potent sulfonamide inhibitors of DHPS. It does not represent experimentally determined values for this compound.

Receptor-Ligand Interaction Dynamics

Molecular modeling and structural biology techniques, such as X-ray crystallography and computational docking, are invaluable for visualizing the dynamic interactions between a ligand and its receptor at an atomic level. For this compound analogues, these studies would aim to elucidate the precise binding mode within the active site of a target enzyme like DHPS.

Unraveling Complex Biological Pathway Modulation

The effects of a bioactive compound are rarely confined to a single target. Systems biology approaches, such as transcriptomics and proteomics, can reveal the broader impact of this compound analogues on bacterial physiology. Exposure to these compounds could lead to differential expression of genes and proteins involved in various cellular processes beyond folic acid metabolism.

For instance, bacteria might upregulate stress response pathways or efflux pumps in an attempt to counteract the drug's effects. Conversely, pathways related to cell division and metabolism might be downregulated. Mapping these changes provides a more holistic understanding of the compound's mechanism of action and can uncover potential secondary targets or mechanisms of resistance.

Activity-Based Protein Profiling for Target Identification

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules directly in complex biological systems. For novel compounds like this compound analogues, where the primary target may not be known or to confirm its engagement with proposed targets, ABPP can be instrumental.

This technique typically involves designing a probe molecule based on the sulfonamide scaffold that incorporates a reactive group and a reporter tag. The probe can then be used to covalently label its protein targets in live bacteria or bacterial lysates. Subsequent proteomic analysis can identify these labeled proteins, thus providing direct evidence of target engagement and potentially uncovering novel mechanisms of action.

Computational Chemistry and in Silico Approaches for N Propylpiperidine 1 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential binding modes of N-propylpiperidine-1-sulfonamide and its analogs within the active sites of various protein targets. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.

The structural components of this compound, including the piperidine (B6355638) ring, the sulfonamide group, and the propyl chain, each contribute to its potential interactions with protein targets. vulcanchem.com The sulfonamide group, for instance, can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a binding pocket. vulcanchem.com The piperidine ring provides a rigid scaffold that can be further functionalized, while the propyl chain contributes to the compound's lipophilicity, potentially influencing its interaction with hydrophobic pockets. vulcanchem.com

Studies on structurally related sulfonamides have demonstrated the importance of these interactions. For example, in the context of inhibitors for enzymes like neuraminidase, salt-bridge interactions between the ligand's charged groups and arginine residues in the active site are critical for binding. plos.org Similarly, cation-π interactions between protonated amino acids and aromatic residues can be significantly stronger than typical hydrogen bonds. plos.org Virtual screening campaigns often employ docking to identify compounds that can form these key interactions. nih.govresearchgate.net

Table 1: Potential Ligand-Protein Interactions for this compound

Interaction TypeInvolved Functional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondingSulfonamide (-SO₂NH-)Serine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic InteractionsPropyl chain, Piperidine ringLeucine, Isoleucine, Valine, Phenylalanine
van der Waals ForcesEntire moleculeVarious residues in the binding pocket

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and reveal the flexibility of both the ligand and the protein. mdpi.com47.94.85 These simulations are crucial for understanding the temporal dynamics of the interaction and can help to refine the understanding of the binding mechanism. researchgate.net

For this compound, MD simulations can elucidate how the piperidine ring and the propyl chain adapt their conformations within the binding site. nih.gov This can reveal whether the initial docked pose is maintained or if the ligand explores other stable conformations. The stability of key hydrogen bonds and other interactions identified in docking studies can also be monitored throughout the simulation, providing a more accurate picture of the binding affinity. mdpi.com For instance, simulations can show the persistence of hydrogen bonds between the sulfonamide group and the protein backbone or side chains. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for a desired biological effect.

In the context of this compound research, QSAR models can be developed using a series of its derivatives with varying substituents on the piperidine ring or different alkyl chains. nih.gov The models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules. researchgate.net Descriptors used in QSAR models for sulfonamides often include parameters related to lipophilicity (e.g., LogP), electronic properties (e.g., atomic charges), and steric features (e.g., molecular volume). nih.gov A successful QSAR model can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.govresearchgate.net

De Novo Drug Design Strategies Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity. mdpi.com These methods can be either ligand-based, starting from a known active molecule, or structure-based, utilizing the three-dimensional structure of the target protein. mdpi.com The this compound scaffold can serve as a starting point for de novo design, where computational algorithms generate new molecules by adding, removing, or replacing functional groups.

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are increasingly being used for de novo design. mdpi.commdpi.com These models can learn the underlying patterns in large chemical databases and generate novel, drug-like molecules. By training these models on datasets of known active compounds with similar scaffolds to this compound, it is possible to generate new chemical entities with a high probability of possessing the desired biological activity.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based approaches. In the context of this compound, virtual screening can be used to identify commercially available or synthetically accessible compounds that share similar structural features and are predicted to have favorable binding energies with a specific target. nih.gov

Once initial "hit" compounds are identified through virtual screening or experimental assays, the process of lead optimization begins. nih.gov This involves making iterative chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools play a vital role in this stage by predicting the effects of these modifications. For example, molecular docking and MD simulations can be used to assess how changes to the this compound scaffold affect its binding to the target protein. mdpi.com

Pharmacokinetic Predictions (ADME) for this compound Derivatives

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. 47.94.85researchgate.net These predictions help to identify potential liabilities early in the drug development process, reducing the likelihood of late-stage failures.

For this compound and its derivatives, various computational models can predict properties such as:

Absorption: Oral bioavailability can be estimated based on properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. vulcanchem.com

Distribution: Predictions can be made about the extent to which a compound will distribute into different tissues and cross biological barriers like the blood-brain barrier.

Metabolism: In silico tools can identify potential sites of metabolism on the molecule, predicting which enzymes are likely to be involved in its breakdown.

Excretion: The likely routes of elimination from the body can be estimated.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC₈H₁₈N₂O₂S206.31~1.2-1.3 vulcanchem.com1 vulcanchem.com3 vulcanchem.com
1-methyl-N-propylpiperidine-4-sulfonamideC₉H₂₀N₂O₂S220.33 nih.gov0.8 nih.gov1 nih.gov4 nih.gov
4-acetyl-N-propylpiperidine-1-sulfonamideC₁₀H₂₀N₂O₃S248.34 nih.gov0.3 nih.gov1 nih.gov5 nih.gov

These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for the design and optimization of this compound derivatives with improved drug-like properties. researchgate.net

Preclinical Evaluation and Translational Potential of N Propylpiperidine 1 Sulfonamide Analogs

In Vitro Biological Assay Systems and High-Throughput Screening

The initial stages of drug discovery for N-propylpiperidine-1-sulfonamide analogs, as with many other compound classes, heavily rely on in vitro biological assays and high-throughput screening (HTS). nih.govdrugtargetreview.com HTS allows for the rapid testing of large libraries of compounds to identify "hits"—molecules that exhibit a desired biological activity. scdiscoveries.commsu.edu For sulfonamide derivatives, these assays are crucial for determining their potential as therapeutic agents for a wide range of diseases. openaccesspub.org

In the context of this compound analogs, in vitro screening plays a pivotal role in identifying lead compounds for various targets. For instance, derivatives of piperidine (B6355638) have been evaluated for their ability to inhibit the reuptake of serotonin (B10506), a key mechanism in antidepressant action. nih.gov Assays measuring the inhibition of serotonin transporters are therefore a primary screening method. Similarly, for analogs designed as anticonvulsants, in vitro systems are used to assess their effects on ion channels, such as sodium (Na+) and calcium (Ca2+) channels, which are implicated in the pathophysiology of epilepsy. nih.gov

The discovery of novel glycine (B1666218) transporter 1 (GlyT1) inhibitors containing a 4-pyridin-2-ylpiperidine sulfonamide structure was facilitated by an iterative analog library approach. researchgate.net This method involves the systematic synthesis and screening of related compounds to optimize potency and other key properties. For potential antidiabetic agents, sulfonamide derivatives of piperidine have been evaluated for their in vitro efficacy in inhibiting dipeptidyl peptidase-IV (DPP-IV), a well-established target for type 2 diabetes. nih.gov

Furthermore, in the realm of infectious diseases, sulfonamide derivatives are tested for their antibacterial activity. This often involves determining the minimum inhibitory concentration (MIC) against various bacterial strains. The mechanism of action is also investigated in vitro, with studies exploring the inhibition of essential enzymes like dihydropteroate (B1496061) synthase (DHPS). mdpi.com For anticancer research, in vitro assays are employed to assess the cytotoxicity of sulfonamide derivatives against various cancer cell lines and to study their effects on key cellular processes like apoptosis and the cell cycle. mdpi.comnih.gov

The table below summarizes various in vitro assay systems used for the evaluation of piperidine sulfonamide derivatives.

Assay TypeTarget/PurposeExample Compound Class
Radioligand Binding Assays5-HT1A/5-HT7 receptor affinityAlkoxy-piperidine derivatives
Serotonin Reuptake Inhibition AssaySerotonin transporter (SERT) inhibitionAlkoxy-piperidine derivatives
GABA Uptake Inhibition AssayGAT1 inhibition(R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides nih.gov
Enzyme Inhibition AssayDipeptidyl peptidase-IV (DPP-IV) inhibitionSulfonamide derivatives of piperidine nih.gov
Whole-cell Patch ClampIon channel (Na+, Ca2+) modulationPiperine (a piperidine alkaloid) nih.gov
Cytotoxicity Assays (e.g., MTT)Anticancer activityAcridine/sulfonamide hybrids mdpi.com
Apoptosis Assays (e.g., Annexin V-FITC)Induction of apoptosis in cancer cellsAcridine/sulfonamide hybrids mdpi.com
Minimum Inhibitory Concentration (MIC)Antibacterial activitySulfonamide derivatives with a piperidine moiety mdpi.com

Assessment of Selectivity and Off-Target Effects

Selectivity is a critical aspect of drug development, as it relates to the ability of a compound to interact with its intended target without affecting other molecules in the body, which could lead to unwanted side effects. For this compound analogs, assessing selectivity is crucial.

For analogs targeting specific receptors, such as the 5-HT1A and 5-HT7 receptors for depression, binding affinity studies are conducted against a panel of other receptors to determine selectivity. nih.gov Similarly, for enzyme inhibitors like those targeting DPP-IV, the inhibitory activity is tested against other related enzymes. nih.gov

In the development of glycine transporter 1 (GlyT1) inhibitors, novel compounds containing a 4-pyridin-2-ylpiperidine sulfonamide were found to be potent and selective. researchgate.net This selectivity is essential for minimizing off-target effects and improving the therapeutic window of the drug candidate.

Metabolic Stability and In Vivo Pharmacokinetics

The metabolic stability and pharmacokinetic profile of a drug candidate are key determinants of its success. These properties describe how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

In vitro methods are often used for the initial assessment of metabolic stability. For example, compounds are incubated with liver microsomes (from rats or humans) to determine how quickly they are metabolized. nih.gov Some alkoxy-piperidine derivatives with antidepressant potential have demonstrated good metabolic stability in vitro. nih.gov However, other sulfonamide derivatives have been found to have poor metabolic stability, which can be a significant hurdle in their development. rsc.org

In vivo pharmacokinetic studies are conducted in animal models (e.g., rats, dogs, monkeys) to determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%). nih.gov For some sulfonamide-based T-type calcium channel blockers, structural modifications, such as the introduction of fluorine or chlorine atoms, have been shown to significantly decrease plasma clearance and improve half-life and oral bioavailability. nih.gov The metabolism of sulfonamides can be complex, with processes like acetylation at the N4-position being a key pathway. karger.com

The table below illustrates key pharmacokinetic parameters evaluated for drug candidates.

ParameterDescription
Half-life (t1/2)The time it takes for the concentration of the drug in the body to be reduced by half.
Clearance (CL)The rate at which the drug is removed from the body.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral Bioavailability (F%)The fraction of an orally administered drug that reaches the systemic circulation unchanged.

Identification of Promising Preclinical Candidates

The preclinical evaluation of this compound analogs and related piperidine sulfonamide derivatives has led to the identification of promising candidates with potential therapeutic applications. Through systematic screening and structure-activity relationship (SAR) studies, researchers have pinpointed compounds with significant biological activity, paving the way for further development.

One notable area of investigation has been the exploration of sulfonamide derivatives incorporating a piperidine moiety for their antibacterial properties. nih.govnih.govmdpi.com A series of novel sulfanilamide (B372717) derivatives featuring a piperidine fragment were synthesized and evaluated for their efficacy against plant pathogenic bacteria, specifically Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govnih.govmdpi.com

The research findings indicated that the majority of these synthesized molecules demonstrated considerable in vitro antibacterial potency. nih.govnih.govmdpi.com Among the tested compounds, certain analogs emerged as particularly promising preclinical candidates based on their superior inhibitory activity.

A key finding from this research was the identification of compound C4 as a highly effective agent against Xoo. nih.govmdpi.comresearchgate.net This molecule exhibited an outstanding half-maximal effective concentration (EC50) value of 2.02 µg/mL, which was markedly better than the commercial agents bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.com Furthermore, compound A8 was identified as the most potent inhibitor against Xac, with an EC50 value of 4.74 µg/mL. mdpi.com

Biochemical investigations revealed that the mechanism of action for compound C4 involves interaction with dihydropteroate synthase (DHPS) and causing irreversible damage to the bacterial cell membrane. nih.govresearchgate.net In vivo assays further supported the potential of C4 , demonstrating reasonable curative and protective activities of 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL. nih.govresearchgate.net These efficacy rates were superior to those of the commercial bactericides thiodiazole and bismerthiazol. nih.govresearchgate.net

The structure-activity relationship analysis underscored the critical role of the sulfonamide bond in the observed antibacterial effects. nih.gov Analogs where the sulfonamide linkage was replaced with an amide bond showed a significant reduction in biological activity, confirming the necessity of the sulfonamide group for potent antibacterial capacity. nih.gov

These detailed research findings highlight the successful identification of promising preclinical candidates from a series of piperidine sulfonamide analogs. The potent in vitro activity, coupled with favorable in vivo data and mechanistic insights, establishes a strong foundation for the translational potential of these compounds.

Table of Promising Preclinical Piperidine Sulfonamide Analogs

Compound Target Pathogen In Vitro Activity (EC50 in µg/mL) In Vivo Curative Activity (%) In Vivo Protective Activity (%)
C4 Xanthomonas oryzae pv. oryzae (Xoo) 2.02 34.78 39.83

| A8 | Xanthomonas axonopodis pv. citri (Xac) | 4.74 | Not Reported | Not Reported |

Table of Compound Names

Compound Name
This compound
Bismerthiazol
Thiodiazole copper
Compound C4

Future Perspectives and Emerging Research Directions for N Propylpiperidine 1 Sulfonamide Based Compounds

Development of Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. The development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy. The N-propylpiperidine-1-sulfonamide scaffold is well-suited for the design of MTDLs due to the versatile nature of both the piperidine (B6355638) and sulfonamide moieties.

Recent research has highlighted the potential of hybrid molecules incorporating these fragments. For instance, novel hybrids combining a benzyl-piperidine moiety, a key pharmacophore of the Alzheimer's disease drug donepezil, with an aryl-sulfonamide function have been designed. These compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-β (Aβ) peptides, two key pathological hallmarks of Alzheimer's disease. mdpi.com One promising compound from this series, compound 9 , exhibited an AChE inhibition IC50 of 1.6 μM and achieved 60.7% inhibition of Aβ aggregation. mdpi.com This dual activity underscores the potential of piperidine-sulfonamide based structures in developing effective treatments for complex neurodegenerative conditions. mdpi.commdpi.comnih.gov

Similarly, the combination of sulfonamide and dihydropyridine moieties has been explored for Alzheimer's therapy, targeting calcium channel blockade, cholinesterase inhibition, and antioxidant activity. mdpi.com The inherent biological activities of both piperidine and sulfonamide groups make their combination a fertile ground for creating MTDLs for a range of complex diseases. researchgate.netugent.benih.govresearchgate.net

Strategies for Overcoming Drug Resistance Mechanisms

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. Sulfonamide antibiotics have historically been a cornerstone of antibacterial therapy, but their efficacy has been diminished by widespread resistance. sci-hub.se The primary mechanism of resistance involves mutations in the bacterial dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of sulfonamides, or the acquisition of alternative drug-resistant DHPS variants encoded by sul genes. springernature.com

Future research into this compound-based compounds is focusing on several strategies to overcome these resistance mechanisms:

Novel Mechanisms of Action: Research is moving beyond the classical inhibition of the folate biosynthetic pathway. Novel sulfonamide derivatives are being investigated for their ability to damage bacterial cell membrane integrity, providing an alternative mechanism of action that can bypass existing resistance. researchgate.netnih.gov One study on sulfanilamide (B372717) derivatives containing piperidine fragments found that a lead compound, C4 , not only interacted with DHPS but also caused irreversible damage to the cell membrane of plant pathogenic bacteria. researchgate.netnih.gov

Molecular Hybridization: The creation of hybrid compounds that combine the sulfonamide scaffold with other bioactive molecules is a promising approach. This strategy can lead to compounds with dual mechanisms of action, making it more difficult for bacteria to develop resistance.

Targeting Resistant Strains: The development of sulfonamide derivatives that are effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), is a key area of focus. These novel compounds may be bactericidal and active in vivo, offering a significant advantage over traditional bacteriostatic sulfonamides.

Below is a table summarizing key research findings on sulfonamide derivatives containing a piperidine moiety and their antibacterial potency against plant pathogens.

CompoundTarget PathogenEC50 (µg/mL)
C4 Xanthomonas oryzae pv. oryzae (Xoo)2.02
Bismerthiazol (B1226852) (Commercial Agent)Xanthomonas oryzae pv. oryzae (Xoo)42.38
Thiodiazole copper (Commercial Agent)Xanthomonas oryzae pv. oryzae (Xoo)64.50

Exploration of Novel Therapeutic Areas

While sulfonamides are traditionally known for their antimicrobial properties, the versatility of the this compound scaffold opens up possibilities for their application in a wide range of therapeutic areas. The piperidine ring is a common feature in many FDA-approved drugs targeting the central nervous system (CNS), and its combination with the sulfonamide moiety could lead to novel treatments for neurological and psychiatric disorders. researchgate.netugent.benih.govresearchgate.net

Recent studies have explored the neuroprotective potential of sulfonamide derivatives in models of neurodegenerative diseases. For instance, bis-sulfonamide derivatives have shown protective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal death, a model for Parkinson's disease, through the activation of SIRT1. nih.gov Furthermore, N-alkylpiperidine carbamates have been investigated as potential multi-target agents for Alzheimer's disease, inhibiting cholinesterases and monoamine oxidases. nih.gov Given that piperine, a natural product containing a piperidine ring, has shown neuroprotective effects, this compound analogs could be promising candidates for further investigation in the context of neurodegeneration. mdpi.com

The patent literature also suggests the potential use of N-piperidine derivatives for treating a broad spectrum of neurodegenerative pathologies, including Parkinson's disease, Alzheimer's disease, and Huntington's disease, by leveraging their antioxidant properties. patentalert.com

Advanced Delivery Systems and Formulation Strategies

The therapeutic efficacy of any drug is intrinsically linked to its delivery to the target site. For this compound-based compounds, particularly those with poor solubility or those targeting specific tissues, advanced delivery systems will be crucial for clinical translation.

Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising vehicles for drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs. phoreusbiotech.comresearchgate.netnih.govmdpi.comnih.gov These systems can enhance the bioavailability of poorly soluble sulfonamides and potentially facilitate their transport across biological barriers like the blood-brain barrier for CNS-targeted therapies. nih.gov

Polymer-Drug Conjugates: Covalently linking this compound derivatives to biocompatible polymers can improve their pharmacokinetic profiles, leading to prolonged circulation times and controlled release. nih.govnih.govillinois.edudovepress.com This strategy can also be employed for targeted delivery by incorporating specific ligands that recognize receptors on target cells.

The development of these advanced formulations will be essential to fully realize the therapeutic potential of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. For this compound-based compounds, AI can play a pivotal role in accelerating their development.

Predicting Polypharmacology: AI and ML algorithms can be trained on large datasets of compound-target interactions to predict the polypharmacology of novel molecules. researchgate.netnih.govmssm.edunih.gov This allows for the rational design of MTDLs with desired activity profiles while minimizing off-target effects.

De Novo Design: Generative AI models can design novel this compound derivatives with specific desired properties, such as enhanced potency against a particular target or improved drug-like characteristics.

Optimizing Drug Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, enabling chemists to prioritize the synthesis of molecules with a higher probability of clinical success.

The application of these computational tools will undoubtedly streamline the discovery and development of the next generation of this compound-based therapeutics.

Collaborative Research Initiatives and Clinical Translation Potential

The journey from a promising chemical scaffold to a clinically approved drug is long, complex, and expensive. Collaborative research initiatives between academia, industry, and government agencies are essential to bridge the "valley of death" in drug development.

For novel antibiotic development, public-private partnerships like the Global Antibiotic R&D Facility, a collaboration between the World Health Organization (WHO) and the Drugs for Neglected Diseases Initiative (DNDi), are crucial for fostering innovation. nih.gov Similarly, government bodies like the U.S. Food and Drug Administration (FDA) and the Biomedical Advanced Research and Development Authority (BARDA) support the development of new antimicrobials through various programs and funding mechanisms. nih.govnih.gov

The clinical translation of this compound-based compounds will depend on robust preclinical data demonstrating their efficacy and safety. Given that the piperidine scaffold is a cornerstone of over 70 commercialized drugs, there is a clear precedent for the successful clinical development of molecules containing this moiety. researchgate.netugent.be As research into this specific class of compounds progresses, establishing collaborations with pharmaceutical companies and participating in government-sponsored initiatives will be critical for advancing the most promising candidates into clinical trials. stjude.orgovid.comcollaborativedrug.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-propylpiperidine-1-sulfonamide, and how do reaction parameters (e.g., solvent, temperature) influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of N-propylpiperidine using sulfonyl chlorides under inert conditions. Key steps include:

  • Reacting N-propylpiperidine with a sulfonyl chloride (e.g., methanesulfonyl chloride) in anhydrous dichloromethane at 0–5°C for 2 hours .
  • Neutralizing excess reagents with aqueous sodium bicarbonate and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Reaction yield (typically 60–75%) depends on solvent polarity, temperature control, and stoichiometric ratios .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify piperidine ring protons (δ 1.4–2.8 ppm) and sulfonamide group (δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 220.1) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1150 cm⁻¹ (S=O symmetric stretch) and 1320 cm⁻¹ (S=O asymmetric stretch) .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; purity >95% is acceptable for most studies .
  • Thermogravimetric Analysis (TGA) : Monitor weight loss below 200°C to detect residual solvents .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of this compound in scalable reactions?

  • Methodological Answer :

  • Solvent Screening : Replace dichloromethane with acetonitrile to enhance solubility of intermediates .
  • Catalysis : Introduce triethylamine (10 mol%) to accelerate sulfonylation .
  • Flow Chemistry : Continuous flow systems reduce side reactions and improve reproducibility .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for sulfonamide derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) .
  • Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-31G(d) basis sets to predict NMR shifts and compare with experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Methodological Answer :

  • Analog Synthesis : Modify the propyl chain (e.g., cyclopropyl or branched alkyl groups) and test via in vitro receptor-binding assays .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like GABA receptors, guided by known sulfonamide pharmacophores .

Q. What experimental designs mitigate batch-to-batch variability in biological assays involving sulfonamides?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace impurities .
  • Positive/Negative Controls : Include reference sulfonamides (e.g., celecoxib) and solvent-only controls in each assay plate .
  • Statistical Power Analysis : Use ANOVA with post-hoc Tukey tests (α=0.05) to ensure sample sizes (n ≥ 6) detect ≥20% effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.